molecular formula C16H10ClN3 B2703671 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole CAS No. 83749-78-4

1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole

Cat. No. B2703671
CAS RN: 83749-78-4
M. Wt: 279.73
InChI Key: JUHUUGUZXMXYKV-UHFFFAOYSA-N
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Description

1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole is a compound that produces a 1-unsubstituted parent system . It has a molecular weight of 279.72 and a molecular formula of C16H10ClN3 .


Synthesis Analysis

The synthesis of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole involves the reaction of the title compound with hydrazine in the presence of air, which gives the 1-unsubstituted parent system via oxidative dehydrazination of the 1-hydrazino intermediate . The 1-hydrazino intermediate can be obtained in high yield by carrying out the hydrazinolysis step under inert gas .


Molecular Structure Analysis

The molecular structure of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole is represented by the formula C16H10ClN3 . Further analysis of its structure would require more specific data such as spectroscopic or crystallographic information.


Chemical Reactions Analysis

The title compound reacts with hydrazine in the presence of air to give the 1-unsubstituted parent system via oxidative dehydrazination of the 1-hydrazino intermediate . This intermediate can be obtained in high yield by carrying out the hydrazinolysis step under inert gas .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole include a molecular weight of 279.72 and a molecular formula of C16H10ClN3 . More specific properties such as melting point, boiling point, and solubility would require additional data.

Scientific Research Applications

C16H10ClN3\mathrm{C_{16}H_{10}ClN_3}C16​H10​ClN3​

and a molecular weight of 279.72 g/mol, has garnered interest in various fields. Here are six distinct applications:

properties

IUPAC Name

1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3/c17-16-13-11-8-4-5-9-12(11)18-15(13)14(19-20-16)10-6-2-1-3-7-10/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHUUGUZXMXYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=C2NC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole

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